molecular formula C19H18O6 B1250144 Garciniaxanthone H

Garciniaxanthone H

Cat. No. B1250144
M. Wt: 342.3 g/mol
InChI Key: QRIMPNRPTNBDIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Garciniaxanthone H is a member of the class of xanthones that is 9H-xanthen-9-one substituted by hydroxy groups at positions 2, 5 and 8, methoxy group at position 1 and a 2-methylbut-3-en-2-yl group at position 4. Isolated from the woods of Garcinia subelliptica, it exhibits antioxidant activity. It has a role as a metabolite and an antioxidant. It is a member of xanthones, a polyphenol and an aromatic ether.

Scientific Research Applications

1. Antioxidant Properties

  • Garciniaxanthone H has been identified as a chemical constituent of Garcinia tetralata. Compounds from Garcinia species, including Garciniaxanthone H, demonstrate significant antioxidant activities. These activities are critical in reducing oxidative stress, which is linked to various chronic diseases (Wang, Li, Hua, & Liu, 2008).

2. Potential Anti-Cancer Properties

  • In a study of the bark of Garcinia xanthochymus, various xanthones, including a new xanthone named garciniaxanthone I, demonstrated anti-proliferation activities against human tumor cell lines. This suggests potential anti-cancer properties that could be applicable to Garciniaxanthone H, given its structural similarities (Jin, Shi, Liu, Chen, & Yang, 2019).

3. Neuroprotective Effects

  • Another study on prenylated xanthones from Garcinia subelliptica, which includes compounds like Garciniaxanthone B, found that they enhance choline acetyltransferase activity in neuronal cell systems. This points to potential neuroprotective effects, which could be an avenue for research on Garciniaxanthone H (Fukuyama, Kamiyama, Mima, & Kodama, 1991).

4. Antimalarial Activities

  • Xanthones from Garcinia species have shown inhibitory effects against Plasmodium falciparum, the parasite responsible for malaria. This highlights the potential of Garciniaxanthone H in contributing to antimalarial drug development (Lannang et al., 2008).

5. Anti-Inflammatory Activities

6. Antidiabetic Potential

  • Xanthones isolated from Garcinia forbesii, which may include Garciniaxanthone H, have demonstrated antidiabetic activities by inhibiting enzymes like α-glucosidase and α-amylase. This suggests a potential role in diabetes management (Wairata, Sukandar, Fadlan, Purnomo, Taher, & Ersam, 2021).

properties

Product Name

Garciniaxanthone H

Molecular Formula

C19H18O6

Molecular Weight

342.3 g/mol

IUPAC Name

2,5,8-trihydroxy-1-methoxy-4-(2-methylbut-3-en-2-yl)xanthen-9-one

InChI

InChI=1S/C19H18O6/c1-5-19(2,3)9-8-12(22)17(24-4)14-15(23)13-10(20)6-7-11(21)18(13)25-16(9)14/h5-8,20-22H,1H2,2-4H3

InChI Key

QRIMPNRPTNBDIP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C=C)C1=CC(=C(C2=C1OC3=C(C=CC(=C3C2=O)O)O)OC)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Garciniaxanthone H
Reactant of Route 2
Garciniaxanthone H
Reactant of Route 3
Garciniaxanthone H
Reactant of Route 4
Garciniaxanthone H
Reactant of Route 5
Garciniaxanthone H
Reactant of Route 6
Garciniaxanthone H

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.